1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a compound belonging to the pyrazoline class of heterocyclic compounds. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include the use of hydrazine hydrate in an acetic acid medium . The structure of the newly synthesized compound is determined by IR, 1H-NMR, 13C-NMR, and mass spectral data .
Chemical Reactions Analysis
1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research has indicated its potential use as an anticancer and anticonvulsant agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 14α-sterol demethylase (CYP51), which is involved in sterol biosynthesis . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial activity .
Comparison with Similar Compounds
1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other pyrazoline derivatives, such as:
1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: This compound has a naphthalene ring instead of a methylphenyl ring, which can lead to different biological activities.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound contains a triazole ring instead of a pyrazoline ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound 1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazolines are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrazoline core, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that pyrazoline derivatives exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it effectively induced apoptosis in human cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .
Table 1: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
HeLa (Cervical) | 15.0 | Caspase activation |
A549 (Lung) | 10.0 | Inhibition of cell proliferation |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may inhibit the NF-κB signaling pathway, which is often activated during inflammatory responses .
Table 2: Anti-inflammatory Activity
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
---|---|---|---|
TNF-α | 250 | 75 | 70% |
IL-6 | 300 | 90 | 70% |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Pyrazoline derivatives are known to interact with various kinases involved in cell signaling pathways. The specific interactions of this compound with kinases relevant to cancer and inflammation are areas for further investigation .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is primarily mediated through the mitochondrial pathway, where it influences the expression of Bcl-2 family proteins and activates caspases .
- Cytokine Modulation : The modulation of cytokine production indicates a potential mechanism for its anti-inflammatory effects, making it a candidate for further therapeutic exploration in inflammatory diseases.
Case Studies
A recent study published in a peer-reviewed journal evaluated the efficacy of various pyrazoline derivatives, including our compound, in treating breast cancer models. The results showed that treatment with this compound led to a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .
Properties
IUPAC Name |
1-[3-(2-ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-24-20-8-6-5-7-17(20)19-13-18(21-22(19)15(3)23)16-11-9-14(2)10-12-16/h5-12,19H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPMOFMMMPVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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